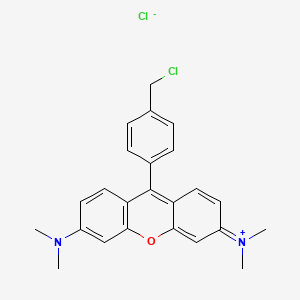
mitoTracker Orange
描述
MitoTracker Orange is a fluorescent dye used to stain mitochondria in live cells. It is a derivative of tetramethylrosamine and is known for its ability to accumulate in active mitochondria, making it a valuable tool for studying mitochondrial function and dynamics. The dye is well-retained after aldehyde fixation, which allows for further processing of the samples .
准备方法
MitoTracker Orange is synthesized through a series of chemical reactions involving tetramethylrosamine derivatives. The synthetic route typically involves the introduction of a chloromethyl moiety to the rosamine structure, which imparts the dye with its mitochondrion-selective properties. The reaction conditions often include the use of organic solvents and mild temperatures to ensure the stability of the dye. Industrial production methods involve large-scale synthesis under controlled conditions to maintain the purity and efficacy of the dye .
化学反应分析
MitoTracker Orange undergoes several types of chemical reactions, including:
Oxidation: The dye can be oxidized to form different fluorescent species.
Reduction: It can be reduced to non-fluorescent forms, which can be re-oxidized to restore fluorescence.
Substitution: The chloromethyl group can react with thiols on proteins and peptides, forming stable conjugates.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions are various fluorescent and non-fluorescent derivatives of the dye .
科学研究应用
MitoTracker Orange is widely used in scientific research, particularly in the fields of:
Chemistry: It is used to study mitochondrial dynamics and function in various chemical environments.
Biology: The dye is employed to label and visualize mitochondria in live cells, aiding in the study of cellular metabolism, apoptosis, and other mitochondrial-related processes.
Medicine: this compound is used in medical research to investigate mitochondrial dysfunction in diseases such as cancer, neurodegenerative disorders, and metabolic syndromes.
作用机制
MitoTracker Orange exerts its effects by passively diffusing across the plasma membrane and accumulating in active mitochondria. The dye’s accumulation is dependent on the mitochondrial membrane potential, which allows it to selectively stain active mitochondria. Once inside the mitochondria, the chloromethyl group reacts with thiols on proteins and peptides, forming stable conjugates that are retained even after cell fixation .
相似化合物的比较
MitoTracker Orange is unique in its ability to be well-retained after aldehyde fixation, which is not a common feature among other mitochondrial dyes. Similar compounds include:
MitoTracker Red CMXRos: A derivative of X-rosamine, also used for mitochondrial staining but with different spectral properties.
MitoTracker Green FM: A carbocyanine-based dye that accumulates in active mitochondria but is not well-retained after fixation.
MitoTracker Deep Red FM: Another carbocyanine-based dye that is well-retained after fixation and used for multicolor labeling experiments
This compound stands out due to its specific spectral properties and its ability to form stable conjugates with mitochondrial proteins, making it a versatile tool for various research applications.
属性
IUPAC Name |
[9-[4-(chloromethyl)phenyl]-6-(dimethylamino)xanthen-3-ylidene]-dimethylazanium;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN2O.ClH/c1-26(2)18-9-11-20-22(13-18)28-23-14-19(27(3)4)10-12-21(23)24(20)17-7-5-16(15-25)6-8-17;/h5-14H,15H2,1-4H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZTMEYOUQQFBJR-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=CC=C(C=C4)CCl.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
199116-50-2 | |
| Record name | Xanthylium, 9-[4-(chloromethyl)phenyl]-3,6-bis(dimethylamino)-, chloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=199116-50-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















